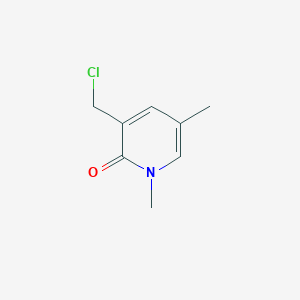
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the chloromethylation of 1,5-dimethylpyridin-2(1H)-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding methylpyridine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridine derivatives.
科学研究应用
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and as a precursor in material science applications.
作用机制
The mechanism of action of 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The exact pathways and targets would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)pyridine
- 1,5-Dimethylpyridin-2(1H)-one
- 3-(Chloromethyl)-1-methylpyridin-2(1H)-one
Uniqueness
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the presence of both chloromethyl and dimethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group provides a site for nucleophilic substitution, while the dimethyl groups can influence the compound’s electronic properties and steric profile.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4H2,1-2H3 |
InChI 键 |
OSIBWQLCRVISFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)C(=C1)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















